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Compound of Interest

Compound Name: 2-Cyanopyridine

Cat. No.: B140075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough exploration of the synthesis, chemical properties, and

diverse applications of cyanopyridine derivatives. Cyanopyridines, organic compounds

featuring a pyridine ring substituted with a nitrile group, are pivotal intermediates in the

pharmaceutical and materials science sectors. Their unique electronic properties and versatile

reactivity make them essential building blocks for novel therapeutic agents and functional

materials. This document details key synthetic methodologies, presents physicochemical and

spectroscopic data in accessible formats, and elucidates the role of these compounds in critical

biological signaling pathways.

Physicochemical Properties of Cyanopyridine
Isomers
The position of the cyano group on the pyridine ring significantly influences the physical and

chemical properties of the parent cyanopyridine isomers: 2-cyanopyridine, 3-cyanopyridine,

and 4-cyanopyridine. These properties are crucial for their handling, reactivity, and application.
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Property 2-Cyanopyridine 3-Cyanopyridine 4-Cyanopyridine

Molecular Formula C₆H₄N₂ C₆H₄N₂ C₆H₄N₂

Molecular Weight 104.11 g/mol 104.11 g/mol 104.11 g/mol

Appearance
White to tan solid or

liquid

Colorless to gray

crystalline solid

White crystalline

powder

Melting Point (°C) 24-27 48-52 76-79

Boiling Point (°C) 212-215 201-206.9 196

Density (g/mL) 1.081 (at 25°C) ~1.159 ~1.12

Solubility

Low solubility in water;

soluble in organic

solvents.

Slightly soluble in

water; soluble in

ethanol, ether, and

benzene.[1][2]

Relatively insoluble in

water; soluble in

ethanol, ether, and

benzene.[3]

Synthesis of Cyanopyridine Derivatives
The synthesis of cyanopyridine derivatives can be broadly categorized into the industrial

production of the parent isomers and the laboratory-scale synthesis of more complex,

substituted derivatives.

Industrial Synthesis of Parent Cyanopyridines
The primary industrial method for producing 2-, 3-, and 4-cyanopyridine is the vapor-phase

ammoxidation of the corresponding picolines (methylpyridines).[4][5] This process involves the

reaction of picoline with ammonia and air at high temperatures over a catalyst.[4][5]

A typical reaction is the synthesis of 4-cyanopyridine from 4-picoline:

H₃C-C₅H₄N + NH₃ + 1.5 O₂ → NC-C₅H₄N + 3 H₂O

Vanadium pentoxide (V₂O₅)-based catalysts are commonly employed for this transformation.[4]

The reaction conditions, such as temperature, pressure, and catalyst composition, are

optimized to achieve high conversion rates and yields, often exceeding 98-99%.[6][7]
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Laboratory Synthesis of Substituted Cyanopyridines
A variety of methods have been developed for the synthesis of substituted cyanopyridine

derivatives, with one-pot multicomponent reactions being particularly efficient.

A highly efficient and environmentally friendly method for the synthesis of 2-amino-3-

cyanopyridine derivatives involves a one-pot condensation of an aromatic aldehyde, a methyl

ketone, malononitrile, and ammonium acetate.[8][9] This reaction can be effectively promoted

by microwave irradiation or various catalysts.[8][9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-Cyanopyridine

Derivatives[8]

Reactant Mixture Preparation: In a dry 25 mL flask, combine the aromatic aldehyde (2

mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing

apparatus. Irradiate the mixture for 7-9 minutes.

Work-up: After irradiation, wash the reaction mixture with ethanol (2 mL).

Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure

2-amino-3-cyanopyridine derivative.

The yields for this method are generally high, as demonstrated in the table below for a

selection of derivatives.
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Aldehyde Ketone Product Yield (%) M.p. (°C)

4-Cl-C₆H₄CHO
4-MeO-

C₆H₄COCH₃

2-Amino-4-(4-

chlorophenyl)-6-

(4-

methoxyphenyl)-

3-cyanopyridine

83 195-196

4-MeO-

C₆H₄CHO
C₆H₅COCH₃

2-Amino-4-(4-

methoxyphenyl)-

6-phenyl-3-

cyanopyridine

85 180-182

Indole-3-

carboxaldehyde

4-MeO-

C₆H₄COCH₃

2-Amino-4-(3-

indolyl)-6-(4-

methoxyphenyl)-

3-cyanopyridine

86 244-245

4-Cl-C₆H₄CHO Acetone

2-Amino-4-(4-

chlorophenyl)-6-

methyl-3-

cyanopyridine

84 172-173

Chemical Reactivity and Reaction Mechanisms
The reactivity of cyanopyridine derivatives is dictated by the interplay between the electron-

withdrawing nitrile group and the pyridine ring.

General Reactivity
Nitrile Group Reactions: The cyano group can undergo various transformations, including

hydrolysis to carboxylic acids or amides, reduction to amines, and participation in

cycloaddition reactions.[1][4]

Pyridine Ring Reactions: The pyridine ring can undergo electrophilic aromatic substitution,

with the regioselectivity influenced by the position of the electron-withdrawing cyano group.

[4] The nitrogen atom of the pyridine ring and the nitrile group can also act as ligands,

enabling the formation of metal complexes.[4]
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Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a

strong base, to form a cyclic α-cyanoenamine.[10][11] This reaction is conceptually related to

the Dieckmann condensation and is particularly useful for forming 5- to 8-membered rings.[11]

[12]

The general mechanism involves the deprotonation of a carbon alpha to one of the nitrile

groups, followed by an intramolecular nucleophilic attack on the carbon of the other nitrile

group, leading to a cyclic intermediate that tautomerizes to the more stable enamine.

R-CH(CN)-(CH2)n-CN

R-C(-)(CN)-(CH2)n-CN

+ Base
- HB+

Cyclic Iminonitrile Anion

Cyclization

Cyclic α-Cyanoenamine

Protonation & Tautomerization

Click to download full resolution via product page

Caption: Mechanism of the Thorpe-Ziegler Reaction.

Spectroscopic Properties
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Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of

cyanopyridine derivatives.

NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the position of the

cyano group.

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Parent Cyanopyridines

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2-Cyanopyridine
~8.7 (H6), ~7.9 (H4), ~7.8

(H5), ~7.5 (H3)

~151 (C6), ~137 (C4), ~133

(C2), ~128 (C5), ~124 (C3),

~117 (CN)

3-Cyanopyridine
~8.9 (H2), ~8.8 (H6), ~8.1

(H4), ~7.5 (H5)

~153 (C2), ~152 (C6), ~140

(C4), ~124 (C5), ~116 (CN),

~110 (C3)

4-Cyanopyridine ~8.8 (H2, H6), ~7.7 (H3, H5)
~151 (C2, C6), ~127 (C4),

~122 (C3, C5), ~117 (CN)

Note: Approximate chemical shifts in CDCl₃. Actual values may vary depending on the solvent

and other experimental conditions.

Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a cyanopyridine is the stretching vibration

of the carbon-nitrogen triple bond (C≡N).

Characteristic C≡N Stretching Frequencies
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Derivative Type C≡N Stretch (cm⁻¹) Intensity

2-Cyanopyridine ~2230 Strong

3-Cyanopyridine ~2235 Strong

4-Cyanopyridine ~2240 Strong

2-Amino-3-cyanopyridines 2201-2220 Strong

Applications in Drug Discovery and Development
Cyanopyridine derivatives exhibit a broad spectrum of biological activities, making them

attractive scaffolds for the development of novel therapeutic agents.[12] They have shown

promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[12]

Inhibition of Kinase Signaling Pathways
Many cyanopyridine derivatives function as inhibitors of protein kinases, which are crucial

regulators of cellular processes and are often dysregulated in diseases like cancer.

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes

implicated in cell survival, proliferation, and apoptosis inhibition.[13][14] Overexpression of PIM

kinases is associated with various cancers.[13][14] Certain cyanopyridine-based compounds

have been identified as potent inhibitors of PIM kinases.[15]
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Caption: PIM Kinase Signaling Pathway and Inhibition.
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Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a

key role in tumor cell proliferation, survival, and invasion.[16][17] Constitutive activation of the

STAT3 pathway is a hallmark of many cancers.[16][17] Certain 2-amino-3-cyanopyridine

derivatives have been shown to inhibit the STAT3 signaling pathway, leading to anticancer

effects.[16][18]
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Caption: STAT3 Signaling Pathway and its Inhibition.
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Conclusion
Cyanopyridine derivatives represent a versatile and highly valuable class of heterocyclic

compounds. Their accessible synthesis, tunable chemical properties, and broad range of

biological activities continue to drive research and development in medicinal chemistry and

materials science. The insights provided in this guide aim to facilitate the work of researchers

and professionals in harnessing the full potential of these remarkable molecules for the

creation of innovative solutions to scientific and medical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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